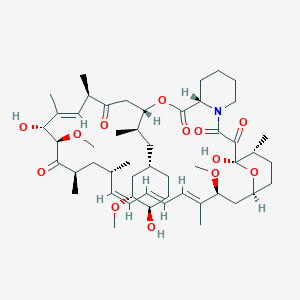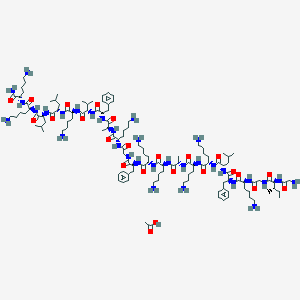
Mertiatide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A MAG3 scan is a diagnostic imaging procedure that allows a nuclear medicine physician or a radiologist to visualize the kidneys and learn more about how they are functioning. MAG3 is an acronym for mercapto acetyl tri glycine, a compound that is chelated with a radioactive element - technetium-99m.
Aplicaciones Científicas De Investigación
Renal Scintigraphy in Diagnosis of Renal Artery Stenosis
Mertiatide, known chemically as mercaptoacetyltriglycine (MAG3), has been investigated for its application in renal scintigraphy, particularly in diagnosing renal artery stenosis. A study assessed the diagnostic accuracy of renal scintigraphy using mertiatide with or without captopril challenge in hypertensive patients. The results indicated that mertiatide's introduction did not improve the diagnostic accuracy of renal scintigraphy compared to pentetic acid, and its usefulness as a diagnostic test for renal artery stenosis remained questionable (Van Jaarsveld et al., 1997).
Drug Use Evaluation of Mertiatide
Another study focused on the drug use evaluation (DUE) of Tc-99m mertiatide, a radiopharmaceutical, to understand its use patterns, guideline compliance, and potential cost savings in a nuclear medicine department. The study reported approximately 90% compliance with guideline recommendations and estimated significant cost savings without affecting procedure quality (Ponto, 1998).
Imaging with Tc-99m Mertiatide
Mertiatide has been compared to iodine-131 orthoiodohippurate (OIH) for renal imaging. A study involving 50 patients demonstrated that mertiatide, due to its superior physical properties and high renal tubular secretion, provided better image quality and diagnostic criteria compared to OIH, despite their similar biological properties (Russell et al., 1989).
Preparation and Quality Control of Mertiatide
Several studies have explored the preparation, quality control, and stability of 99mTc-mertiatide (Mag-3). The focus was on developing efficient labeling procedures, ensuring radiochemical purity, and improving stability for clinical applications. The findings suggest that these preparation methods meet the labeling criteria recommended by suppliers and are suitable for routine use in radiopharmaceutical production (Hemert et al., 2005).
Propiedades
Número CAS |
66516-09-4 |
|---|---|
Nombre del producto |
Mertiatide |
Fórmula molecular |
C8H13N3O5S |
Peso molecular |
263.27 g/mol |
Nombre IUPAC |
2-[[2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C8H13N3O5S/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16) |
Clave InChI |
RXACEEPNTRHYBQ-UHFFFAOYSA-N |
SMILES |
C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |
SMILES canónico |
C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS |
| MAG 3 that are used in medicine as sources of radiation for radiotherapy and for diagnostic purposes. They have numerous uses in research and industry. | |
Punto de ebullición |
792.3ºC at 760 mmHg |
melting_point |
N/A |
Otros números CAS |
66516-09-4 |
Secuencia |
deamino-Ncy-Gly-Gly-Gly-OH |
Fuente |
Synthetic |
Almacenamiento |
-20°C |
Sinónimos |
99m Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99mTc MAG3 99mTc Mercaptoacetyltriglycine 99mTc-MAG3 99mTc-Mercaptoacetyltriglycine MAG3, TechneScan Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99m Tc 99m Mertiatide TechneScan MAG3 Technetium 99m MAG3 Technetium 99m Mercaptoacetylglycyl glycyl glycine Technetium 99m Mercaptoacetylglycyl-glycyl-glycine Technetium 99m Mercaptoacetylglycylglycylglycine Technetium 99m Mercaptoacetyltriglycine Technetium Tc 99m Mertiatide Technetium-99m-MAG3 Technetium-99m-Mercaptoacetylglycylglycylglycine Technetium-99m-Mercaptoacetyltriglycine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)







